molecular formula C20H18N4O2S B11190300 6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11190300
M. Wt: 378.4 g/mol
InChI Key: HBALTVPIPPKPKC-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a methoxyphenyl group, a thiophene ring, and a triazoloquinazoline core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and thiophene derivatives. These are subjected to cyclization reactions under controlled conditions to form the triazoloquinazoline core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triazoloquinazoline core in 6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H18N4O2S/c1-26-14-6-4-12(5-7-14)13-9-15-18(16(25)10-13)19(17-3-2-8-27-17)24-20(23-15)21-11-22-24/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23)

InChI Key

HBALTVPIPPKPKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CS5)C(=O)C2

Origin of Product

United States

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